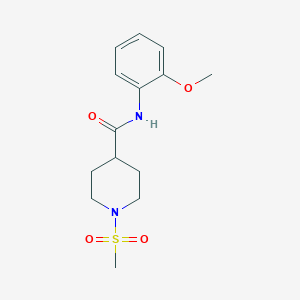![molecular formula C20H26N2O2 B5769522 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol acts as a selective antagonist of the dopamine D4 receptor. This receptor is primarily located in the prefrontal cortex and is involved in the regulation of cognitive and emotional processes. By blocking the dopamine D4 receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol can modulate the activity of the prefrontal cortex and improve cognitive and emotional function.
Biochemical and Physiological Effects:
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce impulsivity, and decrease drug-seeking behavior. Additionally, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol has been shown to modulate the activity of the prefrontal cortex and improve the function of the dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on cognitive and emotional function. However, one limitation of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol is its potential for off-target effects. Researchers must be careful to control for these effects in their experiments.
Direcciones Futuras
There are a number of future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol. One area of interest is its potential use in treating other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Additionally, researchers are interested in exploring the molecular mechanisms underlying the effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol on the prefrontal cortex and dopamine system. Finally, there is interest in developing more selective and potent dopamine D4 receptor antagonists for use in clinical settings.
Métodos De Síntesis
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol can be synthesized using a variety of methods. One such method involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-(2-chloroethyl)-1-piperazine to form 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]ethylamine. This compound is then reacted with 5-methoxy-2-nitrophenol in the presence of a reducing agent to form 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol.
Aplicaciones Científicas De Investigación
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. Additionally, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol has been studied for its potential use in treating Parkinson's disease and depression.
Propiedades
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-4-5-16(2)19(12-15)22-10-8-21(9-11-22)14-17-6-7-18(24-3)13-20(17)23/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOYTGPFWZZYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-5-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)
![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)

![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)



![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)